
DU125530
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DU125530 is under investigation in clinical trial NCT01119430 (Fluoxetine Versus Fluoxetine Plus this compound in Major Depressive Disorder).
生物活性
DU125530 is a selective antagonist of the 5-HT1A receptor, a subtype of serotonin receptor implicated in various neuropsychiatric conditions, particularly depression and anxiety disorders. Its biological activity has been characterized through numerous preclinical and clinical studies, demonstrating its potential role in modulating serotonergic neurotransmission.
This compound exhibits high affinity for both pre- and post-synaptic 5-HT1A receptors. Studies have shown that it effectively displaces agonist binding in both rat and human brain tissues at low nanomolar concentrations. The compound acts as a silent antagonist, meaning it occupies the receptor without activating it, which can lead to enhanced serotonergic activity by preventing the inhibitory effects of serotonin on neurotransmitter release .
Key Findings:
- Potency: this compound has comparable potency to established 5-HT1A antagonists, with IC50 values indicating effective displacement of radiolabeled ligands .
- Mechanism: It prevents the suppression of serotonergic activity induced by agonists like 8-OH-DPAT and SSRIs (Selective Serotonin Reuptake Inhibitors), thus potentially enhancing the therapeutic effects of SSRIs .
Clinical Studies
In a double-blind, randomized clinical trial involving patients with major depression, this compound was evaluated for its ability to augment the effects of fluoxetine. Despite its strong pharmacological profile, the addition of this compound did not significantly enhance the antidepressant effects of fluoxetine compared to placebo . This suggests that while this compound effectively occupies 5-HT1A receptors, its blockade of post-synaptic receptors may negate some benefits associated with pre-synaptic receptor activation.
Clinical Trial Data:
Study Type | Sample Size | Intervention | Outcome |
---|---|---|---|
Double-blind trial | 100 (50 each group) | Fluoxetine + Placebo vs. Fluoxetine + this compound | No significant difference in antidepressant efficacy |
Preclinical Studies
Preclinical studies have employed various animal models to assess the behavioral implications of this compound. For instance, in forced swimming tests, this compound demonstrated potential antidepressant-like effects when administered alone or in combination with other serotonergic agents . Additionally, studies using receptor autoradiography confirmed that this compound occupies both pre- and post-synaptic receptors effectively, supporting its role as a potent antagonist in vivo .
Experimental Findings
The following table summarizes key experimental findings related to this compound's biological activity:
Experiment Type | Findings |
---|---|
Autoradiography | High occupancy at 5-HT1A receptors; low nM potency against radioligands. |
Electrophysiology | Enhanced extracellular serotonin levels in response to SSRIs when combined with this compound. |
Behavioral Tests | No acceleration of fluoxetine's antidepressant effects; potential behavioral modulation noted. |
特性
CAS番号 |
161611-99-0 |
---|---|
分子式 |
C23H26ClN3O5S |
分子量 |
492.0 g/mol |
IUPAC名 |
2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]butyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C23H26ClN3O5S/c24-17-15-19(22-20(16-17)31-13-14-32-22)26-11-9-25(10-12-26)7-3-4-8-27-23(28)18-5-1-2-6-21(18)33(27,29)30/h1-2,5-6,15-16H,3-4,7-14H2 |
InChIキー |
LYXKFNHUJJDTIA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C5C(=CC(=C4)Cl)OCCO5 |
正規SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C5C(=CC(=C4)Cl)OCCO5 |
外観 |
Solid powder |
Key on ui other cas no. |
161611-99-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,2-benzisothiazol-3(2H)-one, 2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-, 1,1-dioxide 2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide DU 125530 DU-125530 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。